molecular formula C8H5BrN2O B1288991 3-(3-Bromophenyl)-1,2,4-oxadiazole CAS No. 1033202-12-8

3-(3-Bromophenyl)-1,2,4-oxadiazole

Cat. No.: B1288991
CAS No.: 1033202-12-8
M. Wt: 225.04 g/mol
InChI Key: NJOGUMIPSJIRBL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that contains a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl-oxadiazole derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

3-(3-Bromophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . In materials science, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom at the para position.

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.

Uniqueness: 3-(3-Bromophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(3-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGUMIPSJIRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620495
Record name 3-(3-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-12-8
Record name 3-(3-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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